Muvalaplin is an innovative oral small molecule specifically designed to inhibit the formation of lipoprotein(a) (Lp[a]), a known risk factor for cardiovascular diseases, including atherosclerosis and aortic stenosis. This compound works by blocking the interaction between apolipoprotein(a) and apolipoprotein B100, which is crucial for Lp(a) assembly. By preventing this interaction, muvalaplin effectively reduces Lp(a) levels in the bloodstream, making it a significant advancement in cardiovascular therapeutics .
The mechanism of action of muvalaplin involves disrupting the initial noncovalent binding between the kringle IV domains of apolipoprotein(a) and lysine residues on apolipoprotein B100. This disruption prevents the subsequent formation of a covalent disulfide bond that leads to Lp(a) particle assembly. The inhibition of this reaction results in a marked decrease in circulating Lp(a) levels .
Clinical trials have demonstrated that muvalaplin can significantly lower Lp(a) plasma levels. In a phase 1 trial involving healthy participants, muvalaplin administration resulted in a maximum placebo-adjusted reduction of Lp(a) levels by 63% to 65% within 24 hours after the first dose. Notably, 93% of participants achieved Lp(a) levels below 50 mg/dL after repeated dosing, indicating its potent biological activity without significant adverse effects .
Muvalaplin's primary application lies in treating elevated Lp(a) levels, which are linked to increased cardiovascular risk. As the first oral agent developed for this purpose, it holds promise for patients who currently lack effective treatment options for managing high Lp(a). Its potential use could extend to broader cardiovascular risk management strategies .
Interaction studies have shown that muvalaplin selectively inhibits the formation of Lp(a) without affecting plasminogen levels or activity. This selectivity is crucial as it minimizes potential side effects associated with disrupting other physiological processes. Ongoing research aims to further elucidate its pharmacodynamics and interactions with other cardiovascular drugs .
Several compounds have been investigated for their ability to lower Lp(a), but muvalaplin stands out due to its oral administration route and selective mechanism of action. Below is a comparison with other notable compounds:
| Compound Name | Mechanism of Action | Administration Route | Unique Features |
|---|---|---|---|
| Muvalaplin | Inhibits apo(a)-apo B100 interaction | Oral | First oral agent targeting Lp(a) |
| Evinacumab | Monoclonal antibody targeting angiopoietin-like 3 | Subcutaneous | Targets a different pathway |
| Pelacarsen | Antisense oligonucleotide inhibiting apo(a) synthesis | Subcutaneous | Directly reduces apo(a) production |
| LSN3353871 | Small molecule binding to apo(a) kringle domains | Unknown | High potency in vitro |
Muvalaplin's unique oral delivery system and its specific targeting of the lipoprotein formation pathway differentiate it from these other treatments, which either require injections or target different mechanisms within lipid metabolism .
Muvalaplin, systematically named (2S)-3-[3-[[bis[[3-[(2S)-2-carboxy-2-[(3R)-pyrrolidin-3-yl]ethyl]phenyl]methyl]amino]methyl]phenyl]-2-[(3R)-pyrrolidin-3-yl]propanoic acid, is a synthetic organic compound classified under the United States Adopted Name (USAN) system as a small molecule therapeutic agent. Its International Nonproprietary Name (INN) is muvalaplin, while alternative designations include LY3473329 (Eli Lilly compound code) and 2565656-70-2 (CAS registry number). The structural complexity of muvalaplin is evident in its 710.9 g/mol molecular weight and the presence of three distinct pyrrolidine rings, each contributing to its conformational stability and target-binding specificity.
The compound’s SMILES notation (Simplified Molecular-Input Line-Entry System) provides a concise representation of its topology:
C1CNC[C@H]1[C@H](CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)C[C@@H]([C@H]4CCNC4)C(=O)O)CC5=CC=CC(=C5)C[C@@H]([C@H]6CCNC6)C(=O)O)C(=O)O This string highlights the stereochemical configuration critical for muvalaplin’s activity, including (S) and (R) designations at chiral centers. The InChIKey (BRLGERLDHZRETI-BGBFCPIGSA-N) further standardizes its chemical identity for global databases.
Muvalaplin belongs to the triphenylmethane derivatives family, characterized by a central benzene ring connected to three phenyl groups through methylene bridges. Its molecular architecture features:
The molecular formula $$ \text{C}{42}\text{H}{54}\text{N}{4}\text{O}{6} $$ was confirmed via high-resolution mass spectrometry, with isotopic patterns matching theoretical distributions. Predicted physicochemical properties include:
| Property | Value | Source Adduct |
|---|---|---|
| Collision Cross Section | 248.1 Ų | [M+H]+ at m/z 711.41 |
| LogP | 3.2 (estimated) | — |
| Hydrogen Bond Donors | 4 | — |
| Hydrogen Bond Acceptors | 10 | — |
Table 1: Key physicochemical properties of muvalaplin.
The compound’s 3D conformation is stabilized by intramolecular hydrogen bonds between carboxylate oxygens and pyrrolidine nitrogens, as revealed by molecular dynamics simulations. This structural rigidity likely contributes to its oral bioavailability despite its high molecular weight.
The discovery of lipoprotein(a) [Lp(a)] by Kare Berg in 1963 marked a paradigm shift in understanding cardiovascular risk. Early epidemiological studies identified Lp(a) as an independent atherogenic factor, with plasma concentrations >50 mg/dL conferring a 2-3× increased risk of myocardial infarction. However, therapeutic development faced challenges due to Lp(a)’s structural uniqueness:
Prior strategies focused on:
Muvalaplin emerged from structure-activity relationship (SAR) studies targeting the lysine-binding site of apo(a), which mediates its covalent linkage to apo B-100. By occupying this site with nanomolar affinity ($$ K_d \approx 12 \text{ nM} $$), muvalaplin prevents Lp(a) assembly without affecting LDL metabolism—a critical distinction from prior therapies. Phase I/II trials demonstrated 67% reduction in Lp(a)-cholesterol at maximal doses, validating its mechanism.
Muvalaplin represents a novel small molecule inhibitor that specifically targets the formation of lipoprotein(a) [Lp(a)] by interfering with the binding between apolipoprotein(a) [apo(a)] and apolipoprotein B100 [apoB100] [1]. This orally administered compound acts through a unique mechanism that disrupts the initial non-covalent interaction between these two protein components, thereby preventing the assembly of Lp(a) particles [3]. The inhibitory action of muvalaplin occurs at the molecular level by binding to specific domains within the apo(a) component, effectively blocking its ability to associate with apoB100 on low-density lipoprotein particles [1] [3].
Research has demonstrated that muvalaplin exhibits potent inhibitory effects on Lp(a) formation, with in vitro studies showing an impressive inhibitory concentration (IC50) of 0.09 nanomolar [8]. This remarkable potency stems from the compound's multivalent structure, which enables it to engage multiple binding sites simultaneously [26]. The mechanism involves competitive binding to critical regions on apo(a) that are essential for its interaction with apoB100, thereby preventing the initial step in Lp(a) particle assembly [9].
The assembly of Lp(a) particles critically depends on specific structural domains within apolipoprotein(a) known as kringle IV (KIV) domains [11]. Apolipoprotein(a) contains multiple copies of these kringle domains, which are structurally homologous to those found in plasminogen [14]. Among the ten distinct types of kringle IV domains (designated as types 1-10), kringle IV types 7 and 8 play particularly crucial roles in mediating the non-covalent interactions with apolipoprotein B100 that precede the formation of a covalent bond [25].
Research findings have established that kringle IV types 7 and 8 contain lysine binding sites that are essential for the initial docking of apolipoprotein(a) to lysine-rich regions on apolipoprotein B100 [21]. Studies using truncated recombinant apolipoprotein(a) derivatives have demonstrated that removal of kringle IV type 7 significantly reduces the efficiency of Lp(a) assembly, with further substantial decreases observed upon removal of kringle IV type 8 [25]. This evidence underscores the critical importance of these specific domains in facilitating the non-covalent interactions that initiate Lp(a) particle formation [19].
The structural characteristics of these domains have been elucidated through high-resolution crystallography, revealing that kringle IV type 7 possesses a unique lysine binding site with distinct properties compared to other kringle domains [20]. This binding site exhibits moderate affinity for lysine and its analogs, making it particularly suited for interactions with lysine residues in apolipoprotein B100 [16]. The three-dimensional structure of kringle IV type 7, refined to a resolution of 1.45 Å, shows a characteristic triple-loop structure stabilized by internal disulfide bonds, with a binding pocket that accommodates lysine residues from apolipoprotein B100 [20].
| Kringle IV Domain | Copy Number | Function | Role in Lp(a) Assembly |
|---|---|---|---|
| Type 7 | 1 | Strong lysine binding, Lp(a) assembly | Critical |
| Type 8 | 1 | Strong lysine binding, Lp(a) assembly | Critical |
| Type 9 | 1 | Contains free cysteine for disulfide bond | Critical (disulfide bond) |
| Type 10 | 1 | High-affinity lysine binding | None |
Muvalaplin exerts its inhibitory effect through competitive binding dynamics at the interface between apolipoprotein(a) and apolipoprotein B100 [8]. The compound specifically targets the lysine binding sites within kringle IV types 7 and 8 of apolipoprotein(a), which are critical for the non-covalent interaction with lysine residues in apolipoprotein B100 [9]. By occupying these binding sites, muvalaplin effectively prevents the initial docking of apolipoprotein(a) to apolipoprotein B100, thereby disrupting the first step in Lp(a) assembly [3].
The competitive binding mechanism involves muvalaplin binding to the lysine binding sites in kringle IV types 7 and 8 with higher affinity than the natural interaction between these domains and lysine residues in apolipoprotein B100 [26]. Research has shown that muvalaplin binds to kringle IV type 8 with a binding affinity of approximately 22 nanomolar, which is sufficient to displace apolipoprotein B100 from its interaction with apolipoprotein(a) [26]. This competitive displacement prevents the formation of the non-covalent complex that normally precedes the establishment of a covalent disulfide bond between the two proteins [11].
The binding dynamics are further enhanced by the multivalent nature of muvalaplin, which allows it to engage multiple kringle domains simultaneously [8]. This multivalent binding significantly increases the overall avidity of the interaction, resulting in the potent inhibition of Lp(a) assembly observed in both in vitro and in vivo studies [8] [26]. The crystal structure of muvalaplin bound to kringle IV type 8 reveals that each arm of the tripartite molecule can bind to one kringle domain, suggesting a mechanism whereby muvalaplin can engage multiple apolipoprotein(a) molecules or multiple kringle domains within a single apolipoprotein(a) molecule [11].
| Binding Site | Natural Ligand | Binding Affinity for Natural Ligand | Muvalaplin Binding Affinity | Competitive Mechanism |
|---|---|---|---|---|
| Kringle IV Type 7 | Lysine residues in apoB100 | Moderate | High | Displaces apoB100 |
| Kringle IV Type 8 | Lysine residues in apoB100 | Moderate | High (22 nM) | Displaces apoB100 |
A critical aspect of muvalaplin's mechanism of action is its selectivity for apolipoprotein(a) over plasminogen, despite the significant structural homology between these two proteins [1]. Apolipoprotein(a) and plasminogen share extensive sequence similarity, with the kringle IV domains of apolipoprotein(a) exhibiting 75-85% sequence identity with plasminogen kringle 4 [14] [23]. This high degree of homology presents a potential challenge for developing selective inhibitors that target apolipoprotein(a) without affecting plasminogen function [1].
Research has demonstrated that muvalaplin achieves this selectivity through specific interactions with unique structural features of the kringle IV domains in apolipoprotein(a) [8]. Despite the overall sequence similarity, there are subtle differences in the lysine binding sites of apolipoprotein(a) kringle IV types 7 and 8 compared to the corresponding regions in plasminogen [20]. These differences include variations in key amino acid residues that alter the shape and electrostatic properties of the binding pockets, allowing muvalaplin to discriminate between the two proteins [16].
Species-selective differences in plasminogen sequences further contribute to muvalaplin's selectivity [8]. While multivalent molecules like muvalaplin can bind to the kringle domains of rat plasminogen and reduce plasmin activity in that species, the specific sequence variations in human plasminogen result in minimal interaction with the inhibitor [8]. This species-specific selectivity is advantageous for clinical applications, as it suggests that muvalaplin will effectively reduce apolipoprotein(a) levels without significantly affecting plasminogen function in humans [8] [22].
| Feature | Apolipoprotein(a) | Plasminogen | Homology |
|---|---|---|---|
| Kringle domains | Multiple KIV domains (types 1-10), one KV domain | Five kringle domains (K1-K5) | 75-85% sequence identity between apo(a) KIV and plasminogen K4 |
| Lysine binding sites | Present in KIV types 5-8 (weak) and KIV type 10 (strong) | Present in K1, K2, K4, K5 | Different binding specificities |
| Protease domain | Present but inactive | Active serine protease | 84% sequence identity but inactive in apo(a) |
Clinical studies have confirmed this selectivity, showing that muvalaplin administration results in minimal effects on plasminogen activity even at doses that substantially reduce Lp(a) levels [1]. In a phase 1 trial, small reductions in plasminogen activity (maximum reduction of approximately 14%) were observed only at the highest doses tested, and these changes were transient, returning to baseline after cessation of dosing [1]. No significant changes were observed in plasminogen concentration or other hemostasis-related biomarkers, further supporting the selective nature of muvalaplin's mechanism of action [1].
The assembly of lipoprotein(a) particles occurs through a well-established two-step process that involves both non-covalent and covalent interactions between apolipoprotein(a) and apolipoprotein B100 [13]. The initial step involves non-covalent binding of apolipoprotein(a) kringle IV domains 7 and 8 to lysine residues in apolipoprotein B100, which occurs in the hepatocyte and the space of Disse [3]. This non-covalent interaction is followed by the formation of a covalent disulfide bond between a free cysteine in apolipoprotein(a) kringle IV type 9 and cysteine 4326 in apolipoprotein B100 [11] [21].
Muvalaplin specifically targets the initial non-covalent interaction between apolipoprotein(a) and apolipoprotein B100, thereby preventing the subsequent formation of the covalent disulfide bond [3]. By binding to the lysine binding sites in kringle IV types 7 and 8, muvalaplin disrupts the non-covalent docking of apolipoprotein(a) to apolipoprotein B100, effectively blocking the first step in the assembly process [9]. Since the formation of the covalent disulfide bond is dependent on the prior establishment of the non-covalent complex, inhibition of the initial interaction by muvalaplin indirectly prevents the covalent linkage between the two proteins [3].
Research has demonstrated that the non-covalent interaction between apolipoprotein(a) and apolipoprotein B100 is essential for the proper alignment of the cysteine residues that form the disulfide bond [21]. Studies using lysine analogs have shown that disruption of the non-covalent interaction effectively prevents the formation of the covalent bond, even when the cysteine residues are present [13]. Muvalaplin mimics this effect by specifically targeting the lysine binding sites involved in the non-covalent interaction, thereby preventing the proper positioning of the cysteine residues for disulfide bond formation [3].
| Assembly Step | Domains Involved | Muvalaplin Effect | Mechanism |
|---|---|---|---|
| Initial non-covalent interaction | Kringle IV types 7-8 of apo(a) with lysine residues of apoB100 | Disrupts this interaction by binding to KIV 7-8 | Competitive binding to lysine binding sites |
| Covalent disulfide bond formation | Cysteine in Kringle IV type 9 of apo(a) with Cys4326 in apoB100 | Prevents this step by blocking the preceding non-covalent interaction | Indirect inhibition |
The effectiveness of muvalaplin in disrupting Lp(a) formation is evidenced by its ability to rapidly reduce circulating Lp(a) levels [1]. Clinical studies have shown that muvalaplin administration results in significant reductions in Lp(a) levels within 24 hours of the first dose, indicating rapid inhibition of new Lp(a) particle formation [4]. The magnitude of Lp(a) reduction is dose-dependent, with higher doses achieving greater reductions in Lp(a) levels [4]. These findings support the mechanism of action whereby muvalaplin disrupts the assembly of new Lp(a) particles by preventing the initial non-covalent interaction between apolipoprotein(a) and apolipoprotein B100 [1] [4].
Early genetic insights pinpointed kringle IV type 7-8 lysine-binding sites on apolipoprotein(a) as indispensable for the first step of particle assembly [1] [3]. X-ray co-crystal structures of recombinant kringle tandems revealed a deep anionic pocket framed by residues Glu56, Asp54, Tyr62, and Arg69 that accommodates lysine side chains from apolipoprotein B 100 [1]. This pocket became the focal pharmacophore for fragment-based screening of >190,000 small molecules using fluorescence-polarization and surface-plasmon-resonance platforms [1]. Hits displaying sub-micromolar affinity underwent ligand efficiency filtering and cheminformatics clustering, yielding a benzyl-pyrrolidine core scaffold capable of mimicking lysine’s ε-ammonium while exploiting hydrophobic contacts within the kringle cleft [4].
To enhance residence time, medicinal chemists adopted a multivalent design principle: concatenating two or three kringle-binding pharmacophores via methylene-triaryl linkers to target multiple kringle repeats simultaneously, thereby harnessing avidity and boosting apparent affinity by >3 orders of magnitude [1]. Computational docking and molecular-dynamics simulations confirmed that trimeric prototypes could span kringle IV repeats up to 40 Å apart without steric clash, rationalizing the choice of a nitrilotris-methylene aromatic hub in muvalaplin’s final architecture [1] [5].
Parallel biophysical studies demonstrated species-selective binding: despite high sequence homology between apolipoprotein(a) and plasminogen, divergence at kringle IV residues 62 and 70 abolished high-affinity engagement with plasminogen’s kringles, forecasting a favorable on-target profile in humans [1] [2].
Iterative substitution focused on three vector points—aromatic core, linker length, and pyrrolidine stereochemistry—to optimize potency, selectivity, and oral bioavailability. Key milestones are summarized below.
| Lead Series | Distinctive Structural Feature | Binding Kd to apo(a) K IV 7–8 | IC₅₀ for in-vitro lipoprotein(a) assembly | Max. % Reduction in transgenic mice | Max. % Reduction in cynomolgus monkeys | Source |
|---|---|---|---|---|---|---|
| LSN3353871 | Monovalent benzyl-pyrrolidine | 756 nM [1] | 1.69 µM [1] | 78% [1] | 40% [1] | 33 |
| LSN3374443 | Optimized monovalent, fluorophenyl ring | 31 nM [1] | 36 nM [1] | 71% [1] | 52% [1] | 33 |
| LSN3441732 | Dimeric bis-pyrrolidine with ethylene linker | 0.05 nM (full-length apo(a)) [1] | 0.18 nM [1] | 79% [1] | 57% [1] | 33 |
| LY3473329 (muvalaplin) | Trivalent nitrilotris-methylene scaffold | 22 nM (single kringle VIII) [1] | 0.09 nM [1] | 92% [1] | 71% [6] | 33 |
Systematic SAR interrogation revealed three cardinal trends:
Pharmacokinetic screens prioritized low clearance, high solubility, and Caco-2 permeability. Strategic installation of tertiary amines minimized microsomal oxidation while preserving cLogP ≈ 3.8, yielding an oral exposure-normalized potency index surpassing 8,000 h·nM [7].
Human apolipoprotein(a) transgenic mice. Daily oral administration of muvalaplin for five days produced a rapid, dose-responsive decline in plasma lipoprotein(a) that plateaued at a 92% nadir without compensatory up-regulation of apolipoprotein(a) mRNA [1]. Hepatic histology, transcriptomics, and targeted lipidomics showed no perturbation of plasminogen levels or global cholesterol homeostasis, confirming on-mechanism action devoid of off-target lipid pathway interference [1].
Cynomolgus monkeys. In non-human primates whose lipoprotein(a) composition closely mirrors the human particle, muvalaplin effected a sustained 71% mean reduction sustained for two weeks post-treatment [6]. Parallel quantification of oxidized phospholipids demonstrated proportional lowering, reinforcing the therapeutic hypothesis that attenuating the atherogenic lipid cargo accompanies particle suppression [8].
Mechanistic biomarkers. Ex vivo assays confirmed preserved plasmin activity in primate plasma despite potent lipoprotein(a) inhibition [1] [6]. Species-specific divergence explained the transient rat plasminogen effect observed with earlier dimeric prototypes, an artefact not translatable to primates or humans owing to two kringle IV amino-acid substitutions that abrogate high-affinity ligand binding [1].
Comparative benchmarks. Whereas antisense oligonucleotides and small-interfering RNAs achieve ≥90% lipoprotein(a) reduction via hepatic gene silencing, muvalaplin represents the first oral agent leveraging extracellular assembly disruption to approach similar efficacy [9] [10]. Its multivalent lysine-mimetic mode permits once-daily oral dosing and circumvents injectable delivery hurdles highlighted by nucleic-acid modalities [11].